5-Ethynyl-2-fluoro-biphenyl
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Overview
Description
5-Ethynyl-2-fluoro-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with an ethynyl group attached to one ring and a fluorine atom attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2-fluoro-biphenyl typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is commonly used to form the biphenyl core. It involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Sonogashira Coupling: This reaction can also be used to introduce the ethynyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above-mentioned coupling reactions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-2-fluoro-biphenyl can undergo various types of chemical reactions, including:
Electrophilic Substitution: The biphenyl core can participate in electrophilic substitution reactions, similar to benzene.
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Bases: Such as potassium carbonate or sodium hydroxide, used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions.
Reducing Agents: Such as hydrogen gas, used in reduction reactions.
Major Products Formed
Substituted Biphenyls: Formed through electrophilic substitution reactions.
Carbonyl Compounds: Formed through oxidation of the ethynyl group.
Alkenes and Alkanes: Formed through reduction of the ethynyl group.
Scientific Research Applications
5-Ethynyl-2-fluoro-biphenyl has several scientific research applications, including:
Materials Science: Used as a building block for the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Pharmaceuticals: Investigated for its potential use in drug development due to its unique structural features and biological activity.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Ethynyl-2-fluoro-biphenyl depends on its specific application. In materials science, its unique structural features contribute to the electronic properties of the final material. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact molecular targets and pathways involved would depend on the specific application and require further investigation .
Comparison with Similar Compounds
Similar Compounds
2-Ethynylbiphenyl: Similar structure but lacks the fluorine atom.
4-Ethynylbiphenyl: Similar structure but with the ethynyl group attached to a different position on the biphenyl core.
2-Fluorobiphenyl: Similar structure but lacks the ethynyl group.
Uniqueness
5-Ethynyl-2-fluoro-biphenyl is unique due to the presence of both the ethynyl and fluorine groups, which can influence its reactivity and properties. The ethynyl group can participate in various coupling reactions, while the fluorine atom can affect the electronic properties of the compound .
Properties
IUPAC Name |
4-ethynyl-1-fluoro-2-phenylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F/c1-2-11-8-9-14(15)13(10-11)12-6-4-3-5-7-12/h1,3-10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVWZNIVVPIPJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)F)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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